molecular formula C19H22N4O2 B2831027 N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211164-00-9

N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2831027
CAS No.: 1211164-00-9
M. Wt: 338.411
InChI Key: RNYWLQQVHRDRMZ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that features both indole and pyrimidine moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-acetic acid, through a series of reactions including esterification and amination.

    Synthesis of the Pyrimidine Moiety: Using a pyrimidine precursor, such as 4-isopropyl-6-oxopyrimidine, through reactions like alkylation and cyclization.

    Coupling Reaction: The final step involves coupling the indole and pyrimidine moieties through an acetamide linkage, often using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems, possibly as a ligand for receptors.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties might bind to active sites, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid derivatives: Known for their role in plant growth regulation.

    Pyrimidine analogs: Used in antiviral and anticancer therapies.

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its combined indole and pyrimidine structure, which may confer distinct biological activities and therapeutic potential compared to other compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(2)17-9-19(25)23(12-22-17)11-18(24)20-8-7-14-10-21-16-6-4-3-5-15(14)16/h3-6,9-10,12-13,21H,7-8,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYWLQQVHRDRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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